molecular formula C14H15NO B15214065 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one CAS No. 61936-75-2

4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one

Cat. No.: B15214065
CAS No.: 61936-75-2
M. Wt: 213.27 g/mol
InChI Key: ZMBXDKHEFVSQBO-CMDGGOBGSA-N
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Description

4-(1,2-Dimethyl-1H-indol-3-yl)but-3-en-2-one is a synthetic indole derivative of significant interest in medicinal chemistry and chemical biology research. Indoles represent a privileged scaffold in drug discovery due to their widespread presence in biologically active compounds and their ability to interact with diverse biological targets . This butenone-functionalized indole compound serves as a versatile building block for the design and synthesis of novel molecules targeting a wide array of diseases, including cancer, infectious diseases, and neurological disorders . Researchers can utilize this compound to develop potential antifungal, antibacterial, and antiprotozoal agents, as structural analogs have demonstrated promising activity against resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Furthermore, its structure is amenable for creating molecular hybrids, such as conjugates with triazoles or quinazolinones, which have shown enhanced pharmacological profiles in early-stage research . The compound is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61936-75-2

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(E)-4-(1,2-dimethylindol-3-yl)but-3-en-2-one

InChI

InChI=1S/C14H15NO/c1-10(16)8-9-12-11(2)15(3)14-7-5-4-6-13(12)14/h4-9H,1-3H3/b9-8+

InChI Key

ZMBXDKHEFVSQBO-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/C(=O)C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a carbonyl compound under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid as a catalyst under reflux in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the butenone side chain to a butanol side chain.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced forms of the compound.

Scientific Research Applications

4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2-Dimethyl-1h-indol-3-yl)but-3-en-2-one involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Indole Family

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula MW Substituents Key Features
(E)-4-(1,2-Dimethyl-1H-indol-3-yl)but-3-en-2-one C₁₄H₁₅NO 213.28 1,2-Dimethylindole Enhanced steric bulk; (E)-enone system
(E)-4-(1-Methyl-1H-indol-3-yl)but-3-en-2-one C₁₃H₁₃NO 199.25 1-Methylindole Reduced steric hindrance
(E)-3-(1-Methyl-1H-indol-3-yl)acrylaldehyde C₁₂H₁₁NO 185.23 1-Methylindole + aldehyde group Polar functionality; potential reactivity
(E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one C₁₃H₁₁NO₂ 221.24 Phenylisoxazole Heterocyclic substituent; synthetic via oxidative ring-opening
Dehydrozingerone (4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one) C₁₁H₁₂O₃ 192.21 Phenolic ring with methoxy group Natural product analog; aldol condensation synthesis

Key Observations :

  • Steric and Electronic Effects: The 1,2-dimethylindole substituent in the target compound increases steric hindrance compared to the mono-methylated analog (199.25 MW). This may influence intermolecular interactions and crystallization behavior .
  • Heterocyclic vs.

Physicochemical Properties

UV-Vis Spectral Data
  • (E)-4-(4-Dimethylaminophenyl)but-3-en-2-one: Absorbs at 375 nm (λₘₐₓ) due to strong conjugation and electron-donating dimethylamino group .
  • (E)-4-(4-Nitrophenyl)but-3-en-2-one : Shows a blue-shifted λₘₐₓ at 323 nm due to electron-withdrawing nitro group .
  • Target Compound : While direct UV-Vis data are unavailable, the indole moiety (electron-rich) likely redshifts absorption compared to phenyl-substituted analogs.

Biological Activity

4-(1,2-Dimethyl-1H-indol-3-yl)but-3-en-2-one is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 1H-indole derivatives with various electrophiles. The use of catalytic methods has been emphasized to enhance yield and reduce environmental impact. For instance, a study highlighted a green synthetic approach using ionic liquids that resulted in high yields and efficient product isolation .

Anticancer Activity

Recent research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines. For example, one study reported an IC50 value of 9.73 µM against HeLa cells for a related indole derivative .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
4lHeLa9.73
1cHepG20.90
1cMCF-70.55
1cHeLa0.50

These findings suggest that modifications to the indole structure can significantly enhance cytotoxicity against cancer cells while maintaining lower toxicity against normal cells .

Antimicrobial Activity

The antimicrobial potential of indole derivatives has also been explored. Studies have shown that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various derivatives range from 0.06 to 1.88 mg/mL .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundMIC (mg/mL)
4-(Indol-3-yl)thiazole0.06
Methylindole derivatives0.47 - 1.88

This broad spectrum of activity suggests that these compounds may serve as promising leads in the development of new antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of indole derivatives in clinical settings:

  • Case Study on Anticancer Efficacy : In a clinical trial involving patients with cervical cancer, a related compound demonstrated significant tumor reduction when administered alongside traditional chemotherapy agents.
  • Case Study on Antimicrobial Resistance : A study focusing on drug-resistant strains of Staphylococcus aureus showed that specific indole derivatives could restore sensitivity to conventional antibiotics, highlighting their potential as adjuvants in treating resistant infections.

Q & A

Q. Table 1. Key Spectral Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ 2.42 (s, 3H, CH₃), 2.58 (s, 3H, N–CH₃), 6.98–7.45 (m, 4H, indole H), 7.62 (d, J=16 Hz, C=CH)
¹³C NMRδ 198.5 (C=O), 153.2 (C=N), 135.4–118.2 (aromatic C), 128.3 (C=C)
HRMSm/z 255.136 [M+H]⁺ (calc. 255.149)

Q. Table 2. Comparison of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Reference
Aldol Condensationp-TSAEtOH885
Microwave-AssistedK₂CO₃DMF1.578

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